

Technical Guide: Spectroscopic Characterization of 5-Amino-3H-pyrazol-3-ol

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Compound of Interest

Compound Name: 5-Amino-3H-pyrazol-3-ol

Cat. No.: B14913469

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Synonyms: 3-Amino-5-pyrazolone; 5-Amino-1,2-dihydro-3H-pyrazol-3-one CAS: 1128-54-7
Molecular Formula: C₃H₅N₃O (MW: 99.09 g/mol)

Executive Summary

5-Amino-3H-pyrazol-3-ol represents a "chameleon" scaffold in heterocyclic chemistry. Its utility as a pharmacophore (e.g., in kinase inhibitors and dyes) is matched by the complexity of its analysis. In solution, this molecule exists in a rapid tautomeric equilibrium between the oxo-form (pyrazolone), the hydroxy-form (pyrazolol), and various imino-forms.

This guide provides the definitive spectroscopic data for the compound, with a specific focus on distinguishing these tautomers using solvent-dependent NMR markers. The protocols herein are designed to validate the identity of the material synthesized via the standard ethyl cyanoacetate/hydrazine condensation route.

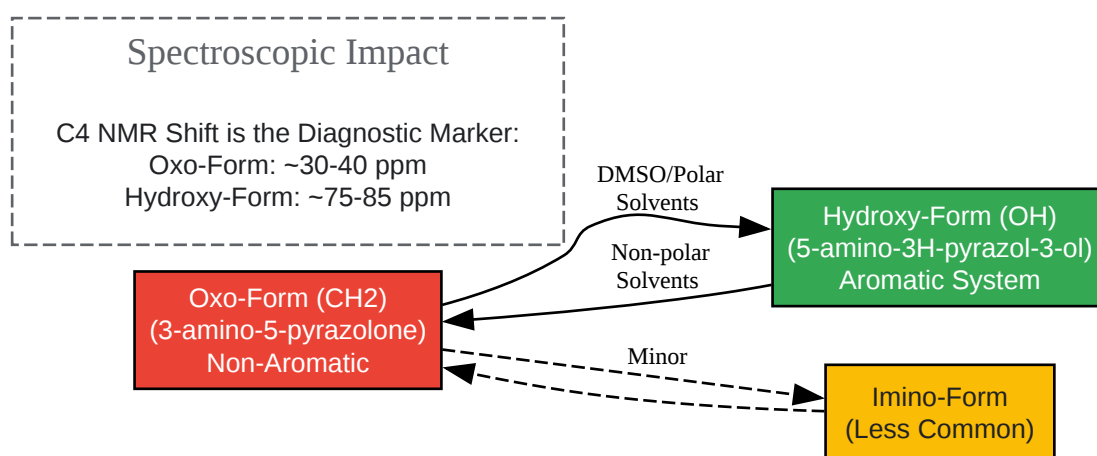
Part 1: The Tautomeric Challenge

Before interpreting spectra, one must define which molecule is being observed. The state of **5-Amino-3H-pyrazol-3-ol** is dictated by the phase and solvent polarity.

- Solid State: Predominantly exists as a hydrogen-bonded network of the CH-form (pyrazolone) or zwitterionic forms.
- DMSO-d6 Solution: Shifts toward the OH-form (aromatic) or NH-form, stabilized by the high dielectric constant.
- CDCl₃ Solution: Often favors the CH-form (diketo-like), though solubility is poor.

Diagram: Tautomeric Equilibrium Landscape

The following diagram illustrates the interconversion that complicates spectral assignment.



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Caption: Tautomeric equilibrium emphasizing the C4 carbon shift as the primary "truth-teller" for structural assignment.

Part 2: Synthesis & Isolation Protocol

To ensure the spectra below correspond to high-purity material, use this self-validating synthesis protocol.

Reaction: Condensation of ethyl cyanoacetate with hydrazine hydrate.^[1] Mechanism: Nucleophilic attack of hydrazine on the ester, followed by intramolecular cyclization on the nitrile.

Step-by-Step Methodology

- Reagents:
 - Ethyl cyanoacetate (1.0 eq, 11.3 g, 0.1 mol)
 - Hydrazine hydrate (80% or 100%, 1.2 eq, ~0.12 mol)
 - Ethanol (Absolute, 50 mL)
- Procedure:
 - Dissolve ethyl cyanoacetate in ethanol in a 250 mL round-bottom flask.
 - Add hydrazine hydrate dropwise at 0°C (ice bath) to control the exotherm.
 - Critical Step: Once addition is complete, reflux the mixture at 80°C for 3–4 hours.
 - Monitor via TLC (Eluent: 10% MeOH in DCM). The starting ester spot (high Rf) should disappear.
- Work-up:
 - Cool the reaction mixture to room temperature, then to 0°C.
 - The product will precipitate as a white to off-white solid.
 - Filter the solid under vacuum.
 - Purification: Recrystallize from hot ethanol/water (9:1).
- Yield: Expect 75–85% (White crystalline powder, mp: ~218–222°C dec).

Part 3: Spectroscopic Data

The following data assumes the compound is dissolved in DMSO-d₆, the standard solvent for this polar scaffold.

Nuclear Magnetic Resonance (NMR)

Diagnostic Insight: In DMSO-d6, the compound exists predominantly in the enol/amine form or a rapidly exchanging average that resembles the aromatic system. This is confirmed by the shielding of Carbon-4.

H NMR (400 MHz, DMSO-d6)

Position	Shift (δ ppm)	Multiplicity	Integral	Assignment / Notes
H-4	4.30 – 4.80	Singlet (s)	1H	Diagnostic Signal. If pure keto (CH ₂), this would be ~3.2 ppm. The downfield shift indicates aromatic character (CH).
NH/OH	5.0 – 6.5	Broad (br s)	2H-3H	Exchangeable protons (NH ₂). Extremely sensitive to water content and concentration.
NH (Ring)	9.0 – 11.0	Broad (br s)	1H	Ring NH. ^[2] Often very broad or invisible if trace acid/base is present.

Note: If the spectrum shows a distinct CH₂ signal at ~3.2 ppm, the sample may contain significant amounts of the specific oxo-tautomer, often seen if the DMSO is "wet" or acidic.

C NMR (100 MHz, DMSO-d6)

Position	Shift (δ ppm)	Type	Assignment / Mechanistic Insight
C-3	162.0 – 164.0	C_quat	Carbon attached to Oxygen (C-OH / C=O). Deshielded due to electronegativity.
C-5	152.0 – 154.0	C_quat	Carbon attached to Amine (C-NH ₂).
C-4	75.0 – 85.0	CH	CRITICAL VALIDATION POINT. A shift of ~80 ppm confirms the electron-rich, aromatic pyrazole ring (enamine-like character). If this signal appears at ~35-40 ppm, the compound is in the non-aromatic keto form.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State). In the solid state, the oxo-form (pyrazolone) is usually stabilized by intermolecular hydrogen bonding.

Wavenumber (cm ⁻¹)	Vibration Mode	Interpretation
3100 – 3450	$\nu(\text{N-H}) / \nu(\text{O-H})$	Broad, multiple bands. Indicates primary amine (-NH ₂) and H-bonded networks.
1640 – 1680	$\nu(\text{C=O})$	Amide-like Carbonyl. Confirms the presence of the pyrazolone tautomer in the crystal lattice.
1580 – 1610	$\nu(\text{C=N}) / \nu(\text{C=C})$	Ring breathing and imine character.
1480 – 1520	$\delta(\text{N-H})$	Amine bending vibrations.

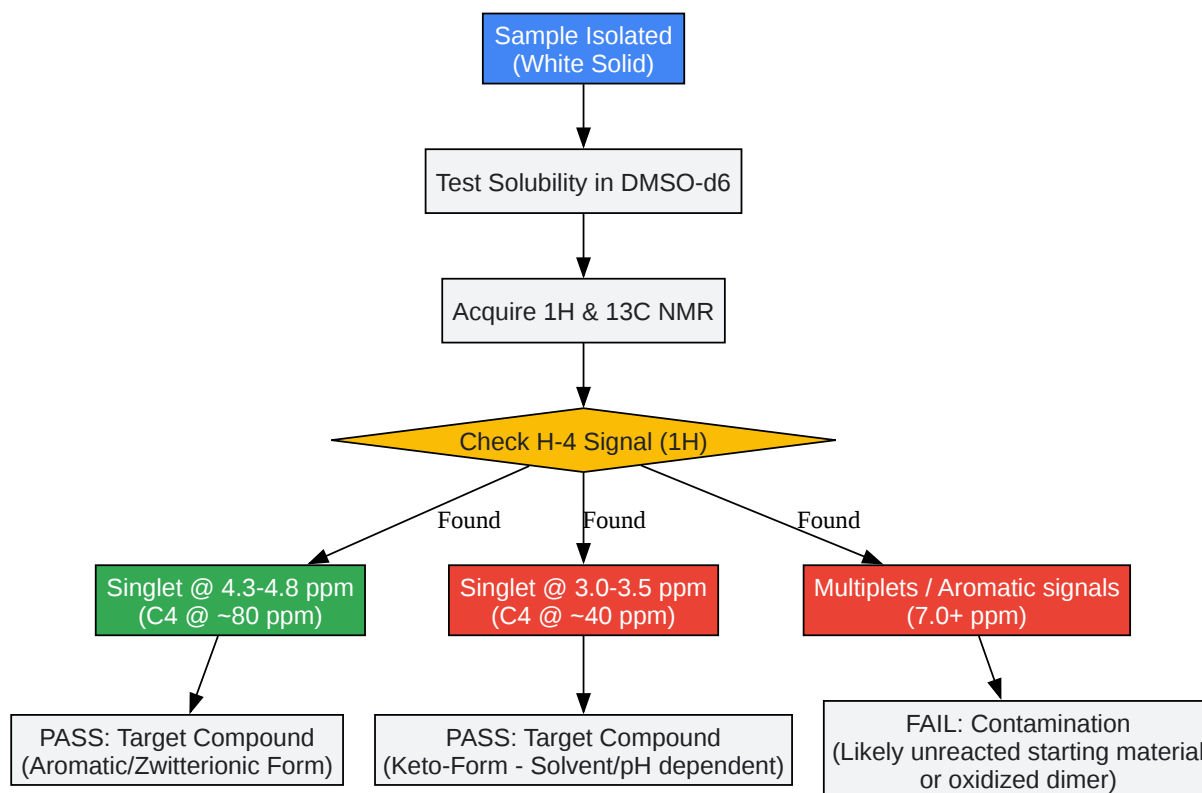
Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) or EI (Electron Impact).

- Molecular Ion:
 - [M+H]⁺: m/z 100.1 (Base peak in ESI+).
 - [M-H]⁻: m/z 98.1 (ESI-).
- Fragmentation Pattern (EI/CID):
 - m/z 100 → 72: Loss of CO (28 Da). Characteristic of the pyrazolone carbonyl.
 - m/z 100 → 83: Loss of NH₃ (17 Da). (Less common, requires high energy).
 - m/z 72 → 44: Ring collapse/loss of N₂.

Part 4: Analytical Workflow & Decision Matrix

Use this workflow to troubleshoot synthesis or purity issues.



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Caption: Analytical decision tree for validating **5-amino-3H-pyrazol-3-ol** based on H-4 proton shift.

References

- Synthesis & General Characterization
 - El-Assaly, S. A., et al. "Synthesis and Biological Evaluation of 3-Amino Pyrazolones." Asian Journal of Chemistry, vol. 23, no. 2, 2011, pp. 684-686.

- Tautomeric Equilibrium Studies (NMR/X-Ray)
 - Claramunt, R. M., et al. "Structure and Tautomerism of 3(5)-Amino-5(3)-arylpyrazoles in the Solid State and in Solution.
- Mass Spectrometry Fragmentation
 - NIST Mass Spectrometry Data Center.[3] "3-Amino-1-phenyl-2-pyrazolin-5-one Mass Spectrum." NIST Chemistry WebBook.[4] (Used as reference for pyrazolone fragmentation patterns).
- IR Matrix Isolation Studies
 - Reva, I., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." *Molecules*, vol. 26, no.[2] 14, 2021.[2][5]

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Sources

- [1. derpharmachemica.com](https://www.derpharmachemica.com) [[derpharmachemica.com](https://www.derpharmachemica.com)]
- [2. rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- [3. 3-Amino-1-phenyl-2-pyrazolin-5-one](https://webbook.nist.gov) [webbook.nist.gov]
- [4. 13C NMR Chemical Shift](https://sites.science.oregonstate.edu) [sites.science.oregonstate.edu]
- [5. Structure and IR Spectra of 3\(5\)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC](https://pubmed.ncbi.nlm.nih.gov/36111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/36111111/)]
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